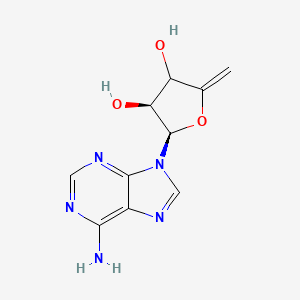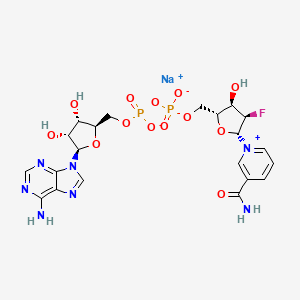
D-Gulose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Gulose-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-Gulose. D-Gulose is a hexose sugar with the chemical formula C6H12O6. The carbon-13 labeling is used for tracing and quantification in various scientific research applications. The labeled compound is denoted as (2R,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Gulose-13C can be synthesized through the chemical reduction of lactitol, a disaccharide derived from lactose. The process involves microbial and enzymatic methods to convert lactitol into D-Gulose . The reaction conditions typically include the use of specific enzymes and controlled environmental factors such as pH and temperature.
Industrial Production Methods
Industrial production of this compound involves the incorporation of stable heavy isotopes of carbon into the molecular structure of D-Gulose. This is achieved through chemical synthesis and biotechnological processes that ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
D-Gulose-13C undergoes various chemical reactions, including:
Oxidation: Conversion to D-Gulonic acid.
Reduction: Formation of D-Gulitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include D-Gulonic acid, D-Gulitol, and various substituted derivatives of D-Gulose .
Wissenschaftliche Forschungsanwendungen
D-Gulose-13C is widely used in scientific research for:
Metabolic Studies: Tracking metabolic pathways and flux analysis in biological systems.
Drug Development: Quantification and tracing of drug molecules during the development process.
Cancer Research: Studying the metabolic reprogramming in cancer cells and tumors using labeled glucose and glutamine
Magnetic Resonance Imaging (MRI): As a molecular imaging probe in hyperpolarized MRI for visualizing metabolic processes in real-time.
Wirkmechanismus
The mechanism of action of D-Gulose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows for the tracking of the compound through various biochemical reactions and pathways. This enables researchers to study the dynamics of metabolic processes, identify molecular targets, and understand the pathways involved in different biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose-13C: Another carbon-13 labeled hexose sugar used in metabolic studies.
D-Mannose-13C: A carbon-13 labeled form of D-Mannose used for similar applications.
Uniqueness
D-Gulose-13C is unique due to its specific structure and labeling, which allows for detailed analysis of metabolic pathways that are distinct from those studied using other labeled sugars. Its specific applications in cancer research and metabolic flux analysis highlight its importance in scientific research .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i3+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-QGVHQYAJSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















